N-benzyl-3-bromo-2,6-dimethylpyridin-4-amine
Description
Properties
IUPAC Name |
N-benzyl-3-bromo-2,6-dimethylpyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2/c1-10-8-13(14(15)11(2)17-10)16-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGIASNOOAPTCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)Br)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
N-benzyl-3-bromo-2,6-dimethylpyridin-4-amine has been investigated for its potential as a pharmacological agent. It serves as a precursor in the synthesis of compounds that target specific biological pathways:
- TRIM24 Bromodomain Inhibitors : Research indicates that derivatives of N-benzyl compounds can act as inhibitors for TRIM24, a protein involved in cancer progression. The optimization of these compounds has led to the identification of potent inhibitors that could be valuable in cancer therapy .
- Epidermal Growth Factor Receptor (EGFR) Inhibitors : The compound is also noted for its potential application in developing EGFR kinase inhibitors, which are crucial in treating various cancers. The structural modifications of pyridine derivatives have shown promise in enhancing the efficacy and selectivity of these inhibitors .
Synthetic Pathways
The synthesis of this compound can be achieved through various methods, often involving the bromination of pyridine derivatives followed by amination processes. This compound acts as an important intermediate in several synthetic routes:
- Synthesis of Other Pyridine Derivatives : It serves as a building block for synthesizing more complex pyridine-based compounds, which can exhibit diverse biological activities .
Analytical Applications
This compound has been utilized in analytical chemistry to study its properties and behavior under various conditions:
- Gas Chromatography-Mass Spectrometry (GC-MS) : Studies have employed GC-MS to analyze the compound's fragmentation patterns and stability, providing insights into its chemical behavior and potential applications in forensic chemistry .
Case Study 1: TRIM24 Inhibition
A study focused on optimizing N-benzyl derivatives for TRIM24 inhibition demonstrated that specific modifications could enhance binding affinity and selectivity. This research highlights the compound's utility in cancer therapeutics.
Case Study 2: EGFR Inhibition
The development of pyridine derivatives targeting EGFR has shown promising results in preclinical trials, indicating that this compound could be pivotal in formulating new cancer treatments.
Data Table: Synthesis and Applications
Mechanism of Action
The mechanism by which N-benzyl-3-bromo-2,6-dimethylpyridin-4-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context, but generally, the compound may inhibit or activate certain biochemical processes.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs, their molecular properties, and substituent differences:
Key Differences and Implications
Halogen Substitution (Br vs. Cl)
- Biological Activity : Chlorinated analogs (e.g., 3,5-dichloro-2,6-dimethylpyridin-4-amine) are documented as antiparasitic agents, suggesting brominated versions might exhibit similar or modified bioactivity .
Benzyl Group Addition
- The benzyl group in this compound increases molecular weight by ~76.11 g/mol compared to its non-benzylated analog (3-bromo-2,6-dimethylpyridin-4-amine). This modification likely enhances lipid solubility, influencing pharmacokinetic properties such as absorption and distribution .
Dihalogenation (Mono- vs. Di-Substituted)
- The dibromo analog (3,5-dibromo-2,6-dimethylpyridin-4-amine) exhibits a higher molecular weight (279.96 g/mol) and predicted density (1.868 g/cm³) compared to the monobromo compound, which may correlate with increased steric hindrance and altered crystallinity .
Biological Activity
N-benzyl-3-bromo-2,6-dimethylpyridin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
This compound is characterized by its unique structure, which includes a bromine atom and a benzyl group attached to a pyridine ring. This structural configuration is significant for its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotection via JNK Inhibition
In a study examining the effects of JNK inhibitors, this compound was evaluated for its ability to protect neuronal cells from oxidative stress. The compound demonstrated significant neuroprotective effects by reducing ROS generation and preserving mitochondrial function .
Case Study 2: Anticancer Efficacy
A series of experiments were conducted to assess the anticancer properties of N-benzyl derivatives. The compound was tested against LNCaP prostate cancer cells and A549 lung cancer cells, showing IC50 values indicating effective inhibition of cell growth. The results suggest that modifications to the pyridine ring enhance its potency against these cancer types .
Research Findings
Recent research has focused on optimizing the structure of N-benzyl derivatives to enhance their biological activity. Structure-activity relationship (SAR) studies have indicated that specific substitutions on the benzyl and pyridine rings can significantly alter the potency and selectivity of these compounds against various biological targets .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-benzyl-3-bromo-2,6-dimethylpyridin-4-amine?
- Methodological Answer : A common approach involves bromination of the methyl groups on a pyridine precursor. For example, N-bromosuccinimide (NBS) in methanol under ambient conditions can selectively brominate 2,6-dimethylpyridine derivatives. The reaction typically requires 24 hours of stirring, followed by crystallization from ethanol for purification . Researchers should optimize stoichiometry (e.g., 2:1 NBS:substrate ratio) and monitor reaction progress via TLC or HPLC to minimize side products like over-bromination.
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- 1H NMR : Look for characteristic shifts of benzyl protons (δ ~4.5–5.0 ppm for CH2), aromatic protons (δ ~6.5–7.5 ppm), and methyl groups (δ ~2.2–2.6 ppm).
- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve the bromine atom’s position and confirm regioselectivity .
- Mass spectrometry : Confirm molecular ion peaks and isotopic patterns consistent with bromine (e.g., [M+H]+ with 1:1 ratio for 79Br/81Br).
Q. What stability considerations are critical for handling this compound?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent debromination or oxidation. Avoid prolonged exposure to light, as brominated pyridines may undergo photodegradation. Purity should be verified via melting point analysis and NMR before use in sensitive reactions .
Advanced Research Questions
Q. How can bromination efficiency be optimized in the synthesis of this compound?
- Methodological Answer :
- Solvent screening : Test polar aprotic solvents (e.g., DMF) to enhance NBS reactivity compared to methanol, which may slow radical propagation .
- Radical initiators : Add catalytic AIBN (azobisisobutyronitrile) to accelerate bromination at lower temperatures.
- Kinetic monitoring : Use in-situ IR or Raman spectroscopy to track NBS consumption and adjust reaction time dynamically.
Q. What strategies resolve contradictory NMR data in structural assignments?
- Methodological Answer :
- DEPT-135 NMR : Differentiate CH3 (positive phase) from CH2 groups (negative phase) in the benzyl moiety.
- 2D NMR (COSY, NOESY) : Identify coupling between aromatic protons and confirm spatial proximity of substituents.
- Computational validation : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .
Q. How do steric and electronic effects influence the reactivity of the bromine substituent?
- Methodological Answer :
- Cross-coupling studies : Perform Suzuki-Miyaura reactions with arylboronic acids to assess bromine’s leaving-group ability under varying Pd catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)).
- DFT calculations : Map electron density around the bromine atom to predict nucleophilic substitution vs. elimination pathways.
- Competition experiments : Compare reactivity with analogous chloro or iodo derivatives to quantify electronic effects .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Methodological Answer :
- Solvent selection : Screen mixed solvents (e.g., ethanol/dichloromethane) to balance solubility and nucleation rates.
- Crystallographic software : Use SHELXD for phase problem resolution in cases of twinning or weak diffraction .
- Cryocooling : Mount crystals under a nitrogen stream at 100 K to mitigate thermal motion artifacts.
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported melting points for this compound?
- Methodological Answer :
- Purity assessment : Re-crystallize the compound from multiple solvents (e.g., ethanol, acetone) and compare melting ranges.
- DSC analysis : Perform differential scanning calorimetry to identify polymorphic forms or solvate formation.
- Interlaboratory validation : Cross-reference with independent synthesis protocols and analytical data from peer-reviewed studies .
Q. What analytical techniques differentiate this compound from its de-brominated byproducts?
- Methodological Answer :
- LC-MS/MS : Use reverse-phase chromatography with a C18 column and monitor for [M–Br]+ ions.
- XPS (X-ray photoelectron spectroscopy) : Detect bromine’s characteristic binding energy (~70 eV for Br 3d) in solid samples.
- Elemental analysis : Confirm Br content aligns with theoretical values (±0.3% tolerance) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
